1-(Thian-4-yl)-1,4-diazepane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(Thian-4-yl)-1,4-diazepane consists of a seven-membered ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms. The remaining carbon atoms and hydrogen atoms form the thian-4-yl group.Scientific Research Applications
Synthesis and Structural Insights
1-(Thian-4-yl)-1,4-diazepane derivatives have been synthesized through various chemical reactions, offering insights into their potential applications in scientific research. For instance, a study reported the facile synthesis of diazepine derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, via a one-pot double condensation reaction, revealing their structural characteristics through spectral characterization and crystal structures analysis (Ahumada et al., 2016). Additionally, microwave-assisted synthesis has been employed to efficiently access 1,4-diazepane derivatives, highlighting a rapid method for obtaining such compounds in good yields (Wlodarczyk et al., 2007).
Chemical Properties and Reactions
The study of this compound derivatives extends to exploring their chemical properties and reactions. A notable method involves the in situ generation of an aza-Nazarov reagent followed by cyclization via an intramolecular aza-Michael reaction, facilitating the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines (Maiti et al., 2020). This approach underscores the versatility and reactivity of such compounds, contributing to a broader understanding of their chemical behavior.
Potential Applications
The exploration of this compound derivatives in scientific research is not limited to their synthesis and structural characterization. These compounds hold promise for various applications, as indicated by their involvement in multicomponent reactions and potential use in the development of new materials or pharmaceuticals. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been studied, offering a convergent synthesis route to diazepane systems (Banfi et al., 2007). Such methodologies highlight the functional versatility of this compound derivatives, potentially leading to novel applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with bromodomain-containing protein 9 (brd9) . BRD9 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which are known to recognize acetylated histone lysine residues .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target protein (such as brd9) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing gene expression and cellular processes .
Biochemical Pathways
Given the potential interaction with brd9, it may influence pathways related to gene expression and cellular regulation
Result of Action
Based on the potential interaction with brd9, it could influence gene expression and cellular processes
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Thian-4-yl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodomain-containing proteins, which are involved in the regulation of gene expression through chromatin remodeling . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the acetylation of histone lysine residues, a post-translational modification that plays a crucial role in chromatin structure and gene expression . This modulation can lead to changes in the expression of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as a selective inhibitor of bromodomain-containing protein 9 (BRD9), which is involved in the regulation of gene expression . This inhibition can result in changes in gene expression patterns, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the regulation of gene expression and cell signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on cellular function and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it has been shown to affect the activity of enzymes involved in the acetylation and deacetylation of histone proteins, thereby influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the nucleus, where it interacts with chromatin and influences gene expression . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles within the cell.
Properties
IUPAC Name |
1-(thian-4-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCBZNQKRSIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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